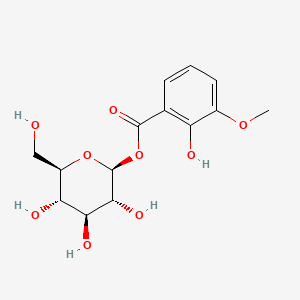

2-Hydroxy-3-methoxybenzoic acid glucose ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

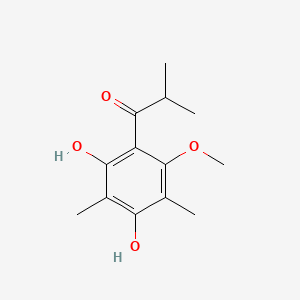

2-Hydroxy-3-methoxybenzoic acid glucose ester is a compound purified from the whole plants of Gentiana scabra . It shows a potent antagonistic activity against platelet activating factor (PAF), and can prevent mice from PAF-induced death at a dose of 300 micrograms/mouse .

Molecular Structure Analysis

The molecular formula of 2-Hydroxy-3-methoxybenzoic acid glucose ester is C14H18O9 . The molecular weight is 330.28 g/mol .Physical And Chemical Properties Analysis

The boiling point of 2-Hydroxy-3-methoxybenzoic acid glucose ester is predicted to be 552.2±50.0 °C . The density is predicted to be 1.59±0.1 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.78±0.35 .Scientific Research Applications

Isolation from Plants : 2-Hydroxy-3-methoxybenzoic acid glucose ester was isolated from the whole plant of Gentiana formosana, demonstrating its natural occurrence in specific plant species (Kuo, Yen, Chung, & Lin, 1996).

Esterification Research : Research on the esterification of p-hydroxybenzoic acid with glucose, which can be expected to produce esters like 2-Hydroxy-3-methoxybenzoic acid glucose ester, has been conducted to explore the role of catalysts in accelerating the reaction process (Putri, Wibowo, & Kosela, 2019).

Metabolism Studies : In Vanilla planifolia cell cultures, feeding of methoxycinnamic acids led to the formation of related benzoic acids, suggesting the role of 2-Hydroxy-3-methoxybenzoic acid glucose ester in plant metabolism (Funk & Brodelius, 1990).

Antibacterial Activity : Novel ester/hybrid derivatives of vanillic acid, which is related to 2-Hydroxy-3-methoxybenzoic acid, have been synthesized and tested for antibacterial activity, indicating potential medical applications (Satpute, Gangan, & Shastri, 2018).

Glucoside and Glucose Ester Studies : The distribution of hydroxybenzoic acid glucosides and glucose esters, including compounds like 2-Hydroxy-3-methoxybenzoic acid glucose ester, has been investigated in plants, highlighting their occurrence in nature (Klick & Herrmann, 1988).

PAF Antagonistic Activity : 2-Hydroxy-3-methoxybenzoic acid glucose ester isolated from Gentiana scabra showed anti-platelet activating factor (PAF) activity, suggesting potential for treating peripheral circulation disorders (Huh, Kim, & Lee, 1998).

Safety And Hazards

properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-7-4-2-3-6(9(7)16)13(20)23-14-12(19)11(18)10(17)8(5-15)22-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQPDLWSZUWOPL-CGUBKOMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-methoxybenzoic acid glucose ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)

![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)